molecular formula C7H7NO4 B1204697 3,5-Dihydroxyanthranilic acid CAS No. 32484-69-8

3,5-Dihydroxyanthranilic acid

Cat. No. B1204697
CAS RN: 32484-69-8
M. Wt: 169.13 g/mol
InChI Key: FNJVIEZDTMREOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dihydroxyanthranilic acid is a dihydroxybenzoic acid that is 3,5-dihydroxybenzoic acid substituted by an amino group at position 2. It is a dihydroxybenzoic acid and a substituted aniline. It derives from an anthranilic acid.

Scientific Research Applications

Biosynthesis Studies

3,5-Dihydroxyanthranilic acid has been studied in the context of biosynthesis. It was investigated for its potential role as an intermediary in the biosynthesis of nicotinic acid. However, studies have shown that it is not converted to quinolinic acid or nicotinic acid by liver preparations, nor is it utilized by certain bacteria for growth, indicating that it may not be a key intermediate in this biosynthetic pathway (Henderson et al., 1951).

Structural and Spectroscopic Characterization

A comparative experimental and quantum chemical study on the structures of 3,5-dibromoanthranilic acid, a related compound, was conducted. This study used experimental techniques and quantum chemical calculations to characterize the vibrational spectra and molecular structures of the compound, providing insights into its physical and chemical properties (Karabacak & Cinar, 2012).

Environmental Applications

3-Hydroxyanthranilic acid, a metabolite related to 3,5-dihydroxyanthranilic acid, has been used as a redox mediator in Fenton oxidative processes for dye decolorization. This application highlights its potential utility in environmental remediation technologies (Santana et al., 2019).

Antioxidant and Pro-oxidant Behavior

The dual antioxidant and pro-oxidant behavior of 3-hydroxyanthranilic acid, another related metabolite, was explored using density functional theory. This compound exhibits antioxidant properties by scavenging free radicals but can also exhibit pro-oxidant behavior in the presence of metal ions, illustrating its complex chemical behavior (Pérez-González et al., 2017).

Presence in Biological Tissues

Research has identified the presence of 3-hydroxyanthranilic acid in various rat tissues and explored its production from anthranilic acid in the brain. This study provides valuable insights into its metabolic pathways and potential physiological roles (Baran & Schwarcz, 1990).

Biochemical Analysis Techniques

Methods have been developed for the biochemical analysis of 3-hydroxyanthranilic acid, which is important for understanding its role in various biological processes (Schievelbein & Löschenkohl, 1974).

Redox Chemistry and Iron Chelation

Studies on anthranilic acid and 3-hydroxyanthranilic acid have provided insights into their redox chemistry and interactions with iron ions, which is crucial for understanding their potential role in neurological diseases (Chobot et al., 2015).

properties

CAS RN

32484-69-8

Product Name

3,5-Dihydroxyanthranilic acid

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-amino-3,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H7NO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,8H2,(H,11,12)

InChI Key

FNJVIEZDTMREOQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)O

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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